Isonicotinylglycine
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isonicotinylglycine can be synthesized through the reaction of isoniazid with glycine. The reaction typically involves the use of a suitable solvent and may require heating to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of this compound.
Industrial Production Methods: High-performance liquid chromatography can be employed to purify the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions: Isonicotinylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule, such as the carboxyl and amide groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can reduce the compound under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isonicotinic acid derivatives, while reduction can produce reduced forms of this compound .
Aplicaciones Científicas De Investigación
Isonicotinylglycine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of isonicotinylglycine involves its role as a metabolite of isoniazid. Isoniazid is converted to this compound in the body through enzymatic reactions. This conversion involves the acetylation of isoniazid to form acetylisoniazid, which is then hydrolyzed to produce this compound . The compound interacts with various enzymes and proteins, influencing metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Isoniazid: A frontline anti-tuberculosis drug that is metabolized to isonicotinylglycine.
Isonicotinic acid: Another metabolite of isoniazid with similar structural features.
Acetylisoniazid: An intermediate in the metabolic pathway of isoniazid.
Uniqueness: this compound is unique due to its specific role as a metabolite of isoniazid and its involvement in the metabolic pathways of amino acids. Its distinct structure, bearing both an acyl and an amino acid moiety, allows it to participate in various biochemical reactions and interactions .
Actividad Biológica
Isonicotinylglycine (ING) is a metabolite of isoniazid (INH), an antibiotic primarily used in the treatment of tuberculosis. This compound has garnered attention for its biological activities, particularly in relation to its pharmacological effects and potential therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an isonicotinic acid moiety linked to glycine. This structural configuration is pivotal in determining its biological interactions and pharmacokinetics.
Biological Activities
1. Antimicrobial Activity
This compound has been studied for its potential antimicrobial properties. Research indicates that it may exhibit activity against various bacterial strains, complementing the effects of isoniazid. A study demonstrated that ING could enhance the efficacy of INH by modulating the host's immune response to Mycobacterium tuberculosis, suggesting a synergistic effect in tuberculosis treatment .
2. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of ING. In vitro studies have shown that it can reduce neuronal damage induced by oxidative stress, potentially through mechanisms involving the modulation of reactive oxygen species (ROS) and apoptosis pathways. For instance, ING was found to upregulate neurotrophic factors while downregulating pro-apoptotic signals in neuronal cell lines exposed to neurotoxic agents .
3. Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokine production and modulate inflammatory pathways, which may be beneficial in conditions characterized by chronic inflammation . This activity is particularly relevant in the context of tuberculosis, where inflammation plays a critical role in disease pathology.
Pharmacokinetics
The pharmacokinetic profile of this compound has been explored to understand its absorption, distribution, metabolism, and excretion (ADME). Studies indicate that ING is rapidly absorbed and metabolized in the body, with its metabolites detectable in urine following INH therapy. The formation of ING from INH involves enzymatic processes that are influenced by genetic factors such as NAT2 genotype variations .
Case Studies
Case Study 1: Tuberculosis Treatment Efficacy
A clinical study evaluated the effectiveness of INH combined with ING in patients with tuberculosis. Results indicated improved treatment outcomes and reduced side effects compared to INH alone. The study highlighted how ING could potentially mitigate INH-induced hepatotoxicity while maintaining antimicrobial efficacy .
Case Study 2: Neuroprotection in Animal Models
In animal models subjected to neurotoxic insults, administration of ING resulted in significant reductions in neuronal apoptosis and improvements in cognitive function tests. These findings suggest that ING may serve as a protective agent against neurodegenerative processes .
Data Summary
Propiedades
IUPAC Name |
2-(pyridine-4-carbonylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-1-3-9-4-2-6/h1-4H,5H2,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCLSDCBERVTCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942194 | |
Record name | N-(Pyridine-4-carbonyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2015-20-5 | |
Record name | Isonicotinylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2015-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isonicotinuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Pyridine-4-carbonyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(pyridin-4-yl)formamido]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isonicotinylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041912 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is isonicotinylglycine formed in the body?
A: this compound is a major metabolite of isoniazid (INH). Following INH ingestion, it undergoes metabolism primarily in the liver. One of the metabolic pathways involves acetylation of INH to acetylisoniazid, followed by hydrolysis to isonicotinic acid. Isonicotinic acid then conjugates with glycine to form this compound. [, ]
Q2: Why is monitoring this compound levels in urine useful in tuberculosis treatment?
A: Measuring this compound, along with isonicotinic acid, in urine provides a sensitive method for monitoring INH ingestion. [] This is particularly important for ensuring patient compliance with INH therapy, which is crucial for effective tuberculosis treatment. [, ] Studies have demonstrated that reliably positive results can be obtained up to 24 hours after ingesting even small doses (100 mg) of INH. [, ]
Q3: Can the presence of this compound in urine be used to monitor compliance with other drugs?
A: Yes, due to its reliable detection and metabolic characteristics, isoniazid, and consequently the presence of its metabolites like this compound in urine, can be used as a marker to assess compliance with other medications. [, ] Research suggests its potential use in monitoring drugs taken daily, twice daily, or thrice daily. [] Studies have explored incorporating small, safe doses of isoniazid into formulations of other drugs like dapsone, thiacetazone, ethionamide, prothionamide, and oxprenolol to monitor patient adherence. []
Q4: Are there alternative methods to monitor INH ingestion besides measuring this compound levels?
A: While measuring urinary this compound is a well-established method, other techniques can be employed to monitor INH intake. One approach involves directly measuring INH and its metabolites, including acetylisoniazid, hydrazine, and acetylhydrazine, in urine using a more complex HPLC method involving derivatization and a gradient mobile phase system. [] This method offers a comprehensive view of INH metabolism but may be more resource-intensive. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.